Pristinamycin IB

Analytical Chemistry Pharmaceutical Impurity Profiling Structural Biology

Accurate quantification of Pristinamycin IB in complex streptogramin mixtures is critical for pharmaceutical QC and PK/PD studies. This N-Desmethyl analog of Pristinamycin IA serves as an essential HPLC/LC-MS reference standard for impurity profiling. • Differentiated by a single N-methyl group, ensuring unambiguous identification in analytical methods. • Enables selective study of vgb-mediated streptogramin B resistance in microbiological research. • Supplied with comprehensive CoA to support regulatory compliance and method validation.

Molecular Formula C44H52N8O10
Molecular Weight 852.9 g/mol
Cat. No. B1205706
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePristinamycin IB
Molecular FormulaC44H52N8O10
Molecular Weight852.9 g/mol
Structural Identifiers
SMILESCCC1C(=O)N2CCCC2C(=O)N(C(C(=O)N3CCC(=O)CC3C(=O)NC(C(=O)OC(C(C(=O)N1)NC(=O)C4=C(C=CC=N4)O)C)C5=CC=CC=C5)CC6=CC=C(C=C6)NC)C
InChIInChI=1S/C44H52N8O10/c1-5-30-41(58)51-21-10-13-31(51)42(59)50(4)33(23-26-15-17-28(45-3)18-16-26)43(60)52-22-19-29(53)24-32(52)38(55)49-36(27-11-7-6-8-12-27)44(61)62-25(2)35(39(56)47-30)48-40(57)37-34(54)14-9-20-46-37/h6-9,11-12,14-18,20,25,30-33,35-36,45,54H,5,10,13,19,21-24H2,1-4H3,(H,47,56)(H,48,57)(H,49,55)
InChIKeyPCOXSOQWQVRJCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pristinamycin IB: Streptogramin B Component


Pristinamycin IB is a natural, Class B streptogramin antibiotic produced by Streptomyces pristinaespiralis [1]. It is a cyclic hexadepsipeptide that functions as an essential component of the pristinamycin complex, which relies on the synergistic action of Group A and Group B streptogramins for potent antibacterial activity [2]. Unlike the primary therapeutic mixture, Pristinamycin IB is often identified as a minor constituent or an impurity (N-Desmethyl Pristinamycin IA) in reference standards, making it a critical analytical marker for quality control and research into streptogramin structure-activity relationships .

Pristinamycin IB: Substitution Limitations


In the streptogramin class, substitution of individual components is not possible due to their defined, structure-specific roles in the synergistic inhibition of the bacterial ribosome [1]. Pristinamycin IB, a Group B streptogramin, is a minor structural analog of Pristinamycin IA, differing by a single N-methyl group [2]. Even this minor structural change impacts the molecule's physicochemical properties and its relative abundance in fermentation products. Critically, the antibacterial activity of the pristinamycin complex is strictly dependent on maintaining a specific ratio of its A and B components; the isolated B components (Pristinamycin I) are generally inactive when tested alone against most bacterial strains [3]. Therefore, procurement of a specific streptogramin, like Pristinamycin IB, is driven by the need for a precise analytical standard, not an interchangeable active pharmaceutical ingredient.

Pristinamycin IB: Evidence Guide


Structural Distinction from Pristinamycin IA

Pristinamycin IB is structurally distinguished from the major component Pristinamycin IA by the absence of one methyl group on its phenylalanine residue, designating it as N-Desmethyl Pristinamycin IA [1]. This subtle difference, from a N-methyl-4-(dimethylamino)phenylalanine in IA to a N-methyl-4-(methylamino)phenylalanine in IB, serves as a key identifier in analytical chemistry for purity assessment and batch-to-batch consistency of pristinamycin mixtures .

Analytical Chemistry Pharmaceutical Impurity Profiling Structural Biology

Potency Against MRSA vs Vancomycin

In vitro susceptibility testing against methicillin-resistant Staphylococcus aureus (MRSA) demonstrated that the complete pristinamycin mixture exhibits a lower minimum inhibitory concentration (MIC) compared to vancomycin, the standard-of-care. Against 14 MRSA strains, the MIC of pristinamycin was 0.62 µg/mL, while vancomycin required a significantly higher concentration of 8 µg/mL to achieve a comparable effect [1]. This indicates a higher intrinsic potency of the streptogramin complex against these resistant isolates.

Antimicrobial Resistance MRSA Clinical Microbiology

Bactericidal Advantage Over Erythromycin

While the mean minimum inhibitory concentration (MIC) of the pristinamycin complex for streptococci is higher than that of the macrolide erythromycin, pristinamycin provides a critical functional advantage: it is bactericidal against Streptococcus agalactiae and oral streptococci, whereas erythromycin is only bacteriostatic [1]. This functional distinction is paramount in clinical scenarios requiring rapid bacterial eradication.

Mechanism of Action Bactericidal vs. Bacteriostatic Streptococcal Infections

Potency vs Quinupristin/Dalfopristin

A direct comparison between the natural pristinamycin mixture and the semisynthetic injectable streptogramin, quinupristin/dalfopristin, revealed that pristinamycin consistently exhibits lower MIC90 values against Streptococcus pneumoniae. For strains resistant to both penicillin G and erythromycin, the MIC90 for pristinamycin was 0.25 mg/L, compared to 0.5 mg/L for quinupristin/dalfopristin [1]. This 2-fold greater potency is observed across multiple resistance phenotypes.

Streptogramin Antibiotic Potency Streptococcus pneumoniae

Resistance Linked to vgb Gene

Resistance to Pristinamycin IB (PIB) in staphylococci is specifically associated with the presence of the vgb gene, which encodes a streptogramin B lyase [1]. In a study of 126 staphylococcal isolates, the susceptibility breakpoint for PIB was tentatively set at ≤0.5 µg/mL. Isolates with higher MICs were found to harbor plasmids carrying combinations of resistance genes, including vgb, vat, and vga, which confer resistance to both streptogramin A and B components [1].

Antibiotic Resistance Streptogramin B Staphylococcus

Synergistic Ratio In Vivo

The antibacterial efficacy of the pristinamycin complex is dependent on the ratio of its Group B (e.g., Pristinamycin IA) to Group A (Pristinamycin IIA) components. A pharmacokinetic study in humans showed that following a single 2 g oral dose, the plasma levels of these two main components evolved in parallel, maintaining a relative proportion that achieves 90-100% of the optimal synergistic activity against Staphylococcus aureus for the duration of the dosing interval [1].

Pharmacokinetics Drug Synergy Oral Bioavailability

Pristinamycin IB: Applications


Analytical Reference Standard

Given its defined structural difference as the N-Desmethyl analog of Pristinamycin IA, Pristinamycin IB is essential as a reference standard for HPLC and LC-MS methods in pharmaceutical quality control. It is used to identify and quantify the 'Pristinamycin IB impurity' in batches of Pristinamycin IA or complex pristinamycin mixtures, ensuring compliance with pharmacopeial purity specifications.

Streptogramin B Resistance Studies

Because resistance to Pristinamycin IB is specifically linked to the vgb gene encoding a streptogramin B lyase, this compound is a precise tool for microbiology research. It can be used to selectively study the prevalence and molecular epidemiology of streptogramin B resistance in staphylococci and enterococci, independent of resistance to Group A streptogramins.

Calibration Standard for PK/PD Studies

The documented maintenance of a synergistic PIA/PIIA ratio in vivo and the bactericidal advantage of the pristinamycin complex over bacteriostatic alternatives like erythromycin necessitate precise quantification of all components. Pristinamycin IB serves as a critical calibration standard for HPLC assays used to measure the concentrations of individual streptogramins in plasma or culture media during preclinical and clinical pharmacokinetic/pharmacodynamic (PK/PD) studies. [1]

Comparator for Streptogramin Development

The data showing the natural pristinamycin mixture's superior potency (2- to 4-fold lower MIC90) against S. pneumoniae compared to the semisynthetic quinupristin/dalfopristin positions Pristinamycin IB as a valuable comparator. It can be used as a benchmark standard in medicinal chemistry campaigns aimed at developing next-generation streptogramins with improved potency or altered resistance profiles.

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